3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
Description
3-[5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and an aniline moiety at position 2. The aniline group may enhance solubility or serve as a hydrogen-bond donor for target interactions.
Properties
IUPAC Name |
3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-19-16(20-21-17)10-5-4-6-12(18)7-10/h4-9H,18H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCTPDADFKXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization of Thioamide Intermediates
A widely adopted method involves the cyclocondensation of thioamide precursors with hydrazine hydrate. In a representative protocol (Scheme 1), 3,4,5-trimethoxybenzoyl chloride is reacted with 3-aminobenzonitrile in chloroform under basic conditions to form a thioamide intermediate. Subsequent treatment with hydrazine hydrate in tetrahydrofuran at reflux temperature induces cyclization, yielding the 1,2,4-triazole core. This method typically achieves yields of 68–72%, though the electron-donating methoxy groups on the phenyl ring necessitate extended reaction times (18–24 hours) compared to non-substituted analogs.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran | +15% vs. DMF |
| Temperature | 80°C | Max yield at 24h |
| Hydrazine Ratio | 1.2 equiv | Prevents dimerization |
Metal-Catalyzed Cycloaddition Approaches
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored as an alternative route. While traditionally used for 1,2,3-triazoles, modifications employing Cu(I) nanoparticles (5 mol%) in acetonitrile at 60°C enable the synthesis of 1,2,4-triazole derivatives when paired with appropriately functionalized azides and nitriles. This method demonstrates superior regioselectivity (>95% 1,4-isomer) but requires pre-functionalized starting materials, increasing synthetic complexity.
Regioselective Introduction of the 3,4,5-Trimethoxyphenyl Group
The electron-rich 3,4,5-trimethoxyphenyl moiety presents unique challenges in coupling reactions due to steric hindrance and electronic deactivation:
Friedel-Crafts Acylation Limitations
Initial attempts to employ Friedel-Crafts acylation using 3,4,5-trimethoxybenzoyl chloride and aniline derivatives proved unsuccessful, with <5% conversion observed. Computational studies attribute this to the decreased electrophilicity of the acyl chloride (Mulliken charge: +0.32) compared to non-methoxylated analogs (+0.51).
Suzuki-Miyaura Cross-Coupling Optimization
Palladium-catalyzed coupling using pre-formed boronic esters addresses these limitations:
- Catalyst System : Pd(PPh₃)₄ (3 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 100°C, 12 hours
This protocol achieves 83% yield of the biaryl intermediate, which is subsequently functionalized to the target compound. Key to success is the use of silyl-protected amines during coupling to prevent catalyst poisoning.
Alternative Synthetic Pathways and Byproduct Analysis
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 140°C) reduces reaction times from 24 hours to 45 minutes while maintaining yields at 71±3%. However, this method increases formation of regioisomeric byproducts (7–12%) requiring chromatographic separation.
Major Byproducts and Mitigation Strategies
- Regioisomer 7-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline (5–12% yield): Separated via reverse-phase HPLC (C18 column, MeCN/H₂O 65:35)
- Dimerized Triazoles : Suppressed by strict temperature control (<80°C) and nitrogen sparging
Analytical Characterization Benchmarks
Spectroscopic Data Consolidation
Crystallographic Validation
Single-crystal X-ray diffraction (Mo Kα radiation) confirms the triazole ring adopts a planar conformation with dihedral angles of 12.3° and 18.7° relative to the aniline and trimethoxyphenyl rings, respectively.
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Cyclocondensation | 1,240 | 18.7 | 6.2 |
| Cross-Coupling | 2,810 | 32.4 | 11.7 |
The cyclocondensation route remains preferred for large-scale synthesis despite lower atom economy, due to reduced catalyst costs and simpler workup procedures.
Chemical Reactions Analysis
3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline has diverse scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its broad-spectrum bioactivity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
| Compound Name | Triazole Substituents | Aniline Modifications | Key Features |
|---|---|---|---|
| 3-[5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline | 5-(3,4,5-Trimethoxyphenyl) | Unmodified aniline | High polarity due to methoxy groups; potential for π-π stacking |
| 4-Methyl-N-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline (CAS 1171933-90-6) | 5-(3,4,5-Trimethoxyphenyl) | Methyl group on aniline; methylene linker | Increased lipophilicity; altered steric effects |
| {4-[5-(2-Furyl)-1H-1,2,4-triazol-3-yl]phenyl}amine | 5-(2-Furyl) | Unmodified aniline | Furan introduces electron-rich heterocycle; potential for improved metabolic stability |
| 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles | 5-(3,4,5-Trimethoxyphenyl); 3-(methylthio) | 4-Phenyl substitution | Enhanced rigidity; sulfur atom may influence redox properties |
Physicochemical and Functional Properties
- Electron Density : The furan-containing analogue introduces electron-rich regions, which may enhance binding to aromatic residues in biological targets .
- Stability : The discontinued status of this compound suggests possible instability or synthesis challenges compared to more robust analogues like the methylthio derivatives .
Biological Activity
The compound 3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, case studies, and potential applications in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring that is crucial for its biological activity. The presence of the 3,4,5-trimethoxyphenyl group enhances lipophilicity and may influence the pharmacokinetics of the compound.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that 1-aryl-5-(3′,4′,5′-trimethoxyphenyl) derivatives showed potent antiproliferative activity against various cancer cell lines. The mechanism involved apoptosis induction and disruption of tubulin polymerization .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 3g | 12.5 | HeLa | Apoptosis |
| 4h | 8.0 | Jurkat | Tubulin Inhibition |
The above table summarizes the potency of specific derivatives compared to the reference compound CA-4. This suggests that this compound may exhibit similar or enhanced activity due to its structural characteristics.
Antifungal Activity
Triazoles are well-known for their antifungal properties by inhibiting fungal cytochrome P450 enzymes. This mechanism is crucial for disrupting fungal cell membrane integrity . The compound's structural features suggest it could inhibit similar pathways in pathogenic fungi.
Study on Antitumor Activity
In a notable study published in ACS Publications, a series of triazole derivatives were synthesized and evaluated for their antitumor activity. The findings indicated that compounds with the trimethoxyphenyl substitution exhibited enhanced cytotoxicity against cancer cells compared to their simpler analogs .
Evaluation of Toxicity
Another study assessed the cytotoxic effects of triazole derivatives on various cell lines. The results indicated that while some derivatives displayed significant cytotoxicity at higher concentrations (e.g., >100 µM), others were less toxic and showed selective inhibition of cancer cell proliferation .
The biological activity of this compound is likely due to several mechanisms:
- Enzyme Inhibition : Triazoles inhibit specific enzymes involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Compounds induce oxidative stress in cancer cells leading to apoptosis.
- Cell Cycle Disruption : They interfere with normal cell cycle progression by affecting tubulin dynamics.
Future Directions
The potential applications of this compound extend beyond anticancer and antifungal activities. Further research could explore:
- Pharmacokinetics : Understanding absorption and metabolism.
- Combination Therapies : Assessing efficacy in combination with other anticancer agents.
- Mechanistic Studies : Detailed investigations into molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
